molecular formula C13H13N3O B5705764 N-(3-ethylphenyl)-2-pyrazinecarboxamide

N-(3-ethylphenyl)-2-pyrazinecarboxamide

Cat. No. B5705764
M. Wt: 227.26 g/mol
InChI Key: FGRBRLGDEFTNAS-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-pyrazinecarboxamide, also known as A-84543, is a chemical compound that belongs to the class of pyrazinecarboxamides. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(3-ethylphenyl)-2-pyrazinecarboxamide acts as a selective agonist of the α4β2 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α4β2 nAChR by N-(3-ethylphenyl)-2-pyrazinecarboxamide leads to the influx of cations such as sodium and calcium into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-pyrazinecarboxamide has been shown to have several biochemical and physiological effects in the brain. It enhances the release of dopamine and acetylcholine, which are important neurotransmitters that are involved in cognitive function, reward, and motivation. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. Additionally, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)-2-pyrazinecarboxamide has several advantages for lab experiments. It is a potent and selective agonist of the α4β2 nAChR, which allows for precise modulation of this receptor in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, one limitation of N-(3-ethylphenyl)-2-pyrazinecarboxamide is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(3-ethylphenyl)-2-pyrazinecarboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for the α4β2 nAChR. Another area of interest is the investigation of the mechanisms underlying the cognitive-enhancing and neuroprotective effects of N-(3-ethylphenyl)-2-pyrazinecarboxamide. Additionally, further studies are needed to explore the potential therapeutic applications of N-(3-ethylphenyl)-2-pyrazinecarboxamide in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(3-ethylphenyl)-2-pyrazinecarboxamide involves the reaction of 3-ethylphenylhydrazine with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.

Scientific Research Applications

N-(3-ethylphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the release of neurotransmitters such as dopamine and acetylcholine in the brain.

properties

IUPAC Name

N-(3-ethylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-10-4-3-5-11(8-10)16-13(17)12-9-14-6-7-15-12/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRBRLGDEFTNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)pyrazine-2-carboxamide

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